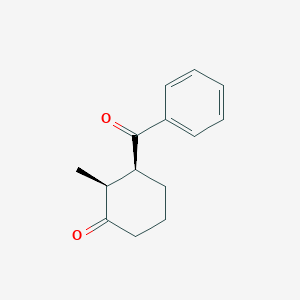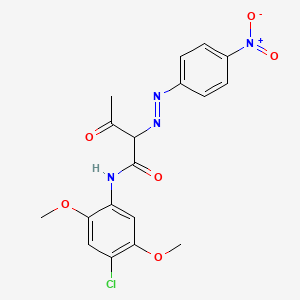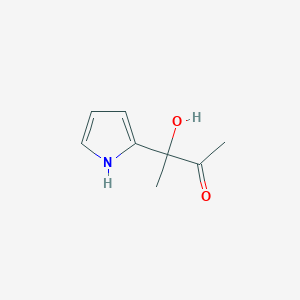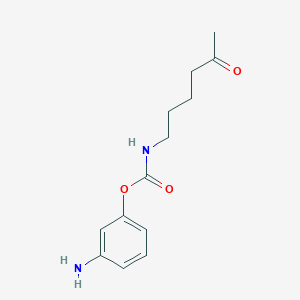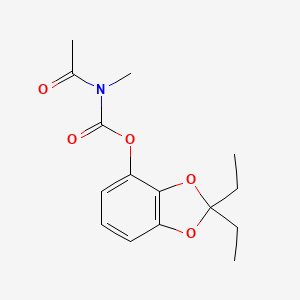
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring substituted with diethyl groups and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate typically involves the reaction of 2,2-diethyl-1,3-benzodioxole with N-acetyl-N-methylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize the yield and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-benzodioxol-4-yl methylcarbamate: Similar in structure but with dimethyl groups instead of diethyl groups.
2,2-Dimethyl-1,3-benzodioxol-4-yl acetyl(allyl)carbamate: Contains an allyl group instead of a methyl group.
Uniqueness
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
40374-14-9 |
|---|---|
Molekularformel |
C15H19NO5 |
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C15H19NO5/c1-5-15(6-2)20-12-9-7-8-11(13(12)21-15)19-14(18)16(4)10(3)17/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
NQQWCDMYWSQASG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)C(=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
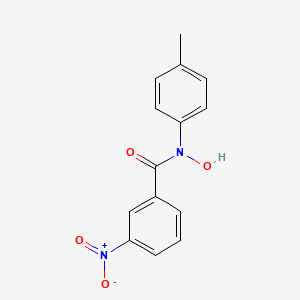
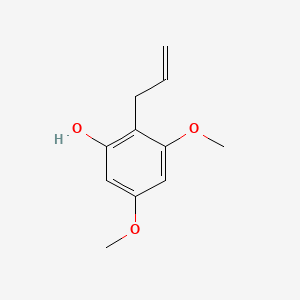

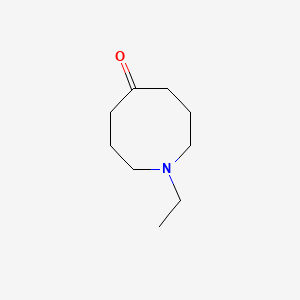
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)

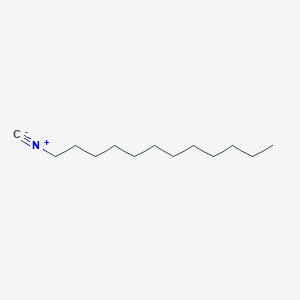
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)

